molecular formula C19H25ClN2O2 B2687013 3-(2-chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide CAS No. 895852-30-9

3-(2-chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B2687013
CAS No.: 895852-30-9
M. Wt: 348.87
InChI Key: RMPSPHQSSLPRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Oxazole-4-Carboxamide Derivatives in Drug Discovery

Oxazole-4-carboxamide derivatives have been investigated since the early 2000s for their ability to modulate apoptotic pathways in cancer cells. A seminal study identified 2-aryl-oxazole-4-carboxamide analogs as potent caspase-3 activators, demonstrating efficacy in drug-resistant and wild-type tumor models. These compounds exhibited low molecular weights (typically <400 Da) and EC50 values in the nanomolar range, making them attractive candidates for anticancer drug development.

Table 1: Key Oxazole-4-Carboxamide Derivatives in Preclinical Studies

Compound Class Target Pathway EC50 (nM) GI50 (nM) Year Identified
2-Aryl-oxazole-4-carboxamides Caspase-3 Activation 270 229 2004
Cyclic amide-substituted Apoptosis Induction 150–400 200–500 2004

The structural flexibility of the oxazole scaffold allowed for systematic optimization, particularly through substitutions at the 2-aryl and 4-carboxamide positions. For example, introducing cycloheptyl or phenyl groups at the carboxamide nitrogen enhanced cellular permeability and pharmacokinetic properties, as evidenced by analogs like 3-(2-chlorophenyl)-N-cycloheptyl-5-methyl-1,2-oxazole-4-carboxamide. These modifications underscored the scaffold’s adaptability in balancing potency and drug-like characteristics.

Structural Uniqueness and Positional Isomerism Within the Oxazole Scaffold

The oxazole ring in 3-(2-chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide features a nitrogen atom at position 1 and an oxygen atom at position 2, creating a 1,2-oxazole configuration. This contrasts with isoxazole, where the oxygen and nitrogen are adjacent (positions 1 and 2). The positional isomerism profoundly impacts electronic distribution: oxazole derivatives exhibit a dipole moment of 1.5–2.0 D, whereas isoxazoles display higher polarity (2.5–3.0 D).

Structural Comparison of Oxazole and Isoxazole

Property Oxazole Isoxazole
Ring Positions (N/O) N1, O2 (separated by C) N1, O2 (adjacent)
Dipole Moment (D) 1.7 2.8
pKa (Conjugate Acid) 0.8 -3.0
Aromatic Resonance Delocalized π-electrons Localized charge density

The 1,2-oxazole configuration in the target compound stabilizes resonance structures through conjugation between the nitrogen lone pair and the carbonyl group at position 4. This electronic delocalization enhances metabolic stability compared to isoxazole analogs, as demonstrated by improved microsomal half-lives in preclinical models.

Rationale for Targeting Heterocyclic Systems in Bioactive Molecule Design

Heterocycles like oxazole dominate FDA-approved pharmaceuticals due to their ability to mimic endogenous biomolecules and engage diverse biological targets. Over 20 drugs containing oxazole or isoxazole nuclei have been approved, including Tafamidis (transthyretin stabilizer) and Oxaprozin (NSAID). The oxazole ring’s nitrogen and oxygen atoms facilitate hydrogen bonding with protein residues, while its planar structure enables π-π stacking interactions in hydrophobic binding pockets.

Advantages of Oxazole in Drug Design

  • Bioisosteric Replaceability : The oxazole ring serves as a bioisostere for phenyl or pyridine groups, improving solubility without sacrificing binding affinity.
  • Metabolic Resistance : Substitutions at the 4-carboxamide position, such as the 2,4,4-trimethylpentan-2-yl group in the target compound, reduce cytochrome P450-mediated oxidation.
  • Synthetic Accessibility : Oxazole cores are amenable to modular synthesis via Van Leusen or Robinson-Gabriel reactions, enabling rapid diversification.

The incorporation of a 2-chlorophenyl group at position 3 and a sterically hindered 2,4,4-trimethylpentan-2-yl amide at position 4 in the target compound exemplifies strategic design to enhance target selectivity and metabolic stability. These features align with trends in kinase inhibitor development, where bulky substituents mitigate off-target interactions.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c1-12-15(17(23)21-19(5,6)11-18(2,3)4)16(22-24-12)13-9-7-8-10-14(13)20/h7-10H,11H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSPHQSSLPRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide

  • Molecular Formula : C₂₁H₁₉ClN₄O₄S (MW: 466.92 g/mol).
  • Key Differences: Replaces the bulky alkyl group with a sulfamoylphenyl ethyl substituent.

3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

  • Molecular Formula : C₁₇H₁₄ClN₃O₂ (MW: 327.77 g/mol).
  • Key Differences :
    • Substitutes the alkyl group with a 5-methylpyridin-2-yl moiety.
    • The pyridine ring enables π-π stacking and hydrogen bonding, which may enhance binding to aromatic residues in target proteins.
  • Applications : Pyridine-containing analogues are often explored in kinase inhibition due to their ability to interact with ATP-binding pockets .

3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide

  • Molecular Formula : C₂₀H₁₉ClN₂O₂ (MW: 354.83 g/mol).
  • Structural Insights :
    • Crystal structure (PDB ID: 2ZW) reveals binding to isoprenyl transferase , with the isopropylphenyl group occupying a hydrophobic pocket .

3-(2-Chlorophenyl)-5-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide

  • Molecular Formula : C₂₁H₁₆ClN₅O₄S (MW: 486.91 g/mol).
  • Key Features :
    • Incorporates a pyrimidin-2-ylsulfamoyl group, combining sulfonamide and pyrimidine moieties.
    • The pyrimidine ring may engage in base-pair-like interactions, while the sulfonamide enhances solubility.
  • Applications : Such hybrids are explored in dual-target inhibitors, particularly in oncology and infectious diseases .

Q & A

Q. What are the optimized synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-4-carboxamide, and how can reaction yields be improved?

The compound is synthesized via carboxamide coupling using 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and 2,4,4-trimethylpentan-2-amine. Key steps include:

  • Activation of the carboxylic acid with HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in DMF.
  • Coupling with N,N-diethyl-p-phenylenediamine in the presence of DIPEA (N,N-diisopropylethylamine) as a base.
  • Purification via recrystallization using a methanol/water (10:1) solvent system . To optimize yields, researchers should monitor stoichiometric ratios (e.g., 1.3 equiv HBTU), reaction temperature (room temperature), and solvent polarity. Parallel small-scale trials can identify optimal conditions.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.950–1.515 Å) and dihedral angles, critical for confirming stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm, tert-butyl groups at δ 1.2–1.4 ppm).
  • HPLC-MS : Validates purity (>95%) and molecular mass (e.g., [M+H]+ = 403.2 Da) .

Q. How can initial biological activity screening be designed to prioritize this compound for further study?

Use high-throughput assays targeting pharmacologically relevant pathways (e.g., kinase inhibition, GPCR modulation). For example:

  • In vitro enzyme inhibition assays : Test at 1–10 µM concentrations against cancer-related targets (e.g., PI3K, mTOR).
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity and physicochemical properties?

  • Substituent impact :
  • Chlorophenyl vs. methoxyphenyl : Chlorine enhances lipophilicity (logP ↑) and membrane permeability but may reduce solubility. Methoxy groups improve hydrogen bonding but decrease metabolic stability .
  • Bulkier alkyl groups (e.g., 2,4,4-trimethylpentan-2-yl): Increase steric hindrance, potentially reducing off-target interactions but limiting solubility .
    • Methodology : Compare analogs using QSAR models and in vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can contradictory data in biological activity across studies be resolved?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurity artifacts. Strategies include:

  • Orthogonal validation : Replicate results using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Batch consistency checks : Ensure synthetic reproducibility via NMR and HPLC .
  • Meta-analysis : Compare data with structurally related compounds (e.g., 3-(3-methoxyphenyl) analogs) to identify trends .

Q. What computational approaches are suitable for predicting target interactions and optimizing binding affinity?

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR). Focus on the oxazole ring’s electrostatic potential and chlorophenyl’s hydrophobic pocket occupancy.
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water).
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing chlorine with fluorine) .

Q. What strategies address solubility challenges during in vivo studies?

  • Co-solvent systems : Use PEG-400/Cremophor EL (20:80) for intravenous administration.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.